molecular formula C12H9N3S4 B3036212 4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine CAS No. 339017-62-8

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine

Cat. No. B3036212
CAS RN: 339017-62-8
M. Wt: 323.5 g/mol
InChI Key: GFHYCNVWVVESLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 339017-62-8. It has a molecular formula of C12H9N3S4 and a molecular weight of 323.49 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H, (H2,13,14,15) and the InChI key is GFHYCNVWVVESLL-UHFFFAOYSA-N .

Scientific Research Applications

Crystallographic Properties and Structural Analysis

  • The compound shows unique structural properties, as seen in a study where under hydrothermal conditions, a related compound transformed into a complex molecule with a zigzag skeleton featuring dimethylpyrimidinylsulfanyl groups at both ends, demonstrating interesting coordination environments (Wang et al., 2010).

Optoelectronic and Charge Transfer Properties

  • The compound's derivatives have been explored for tuning optoelectronic and charge transfer properties. The modification of 4,6-di(thiophen-2-yl)pyrimidine by integrating oligocene end cores alters energy gaps, leading to shifts in absorption and fluorescence emission spectra. This indicates potential applications in semiconductor devices due to significant intramolecular charge transfer and altered electron affinity and ionization potential (Irfan et al., 2019).

Corrosion Inhibition in Industrial Applications

  • Pyrimidine derivatives, including structures similar to 4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine, have demonstrated excellent corrosion mitigation properties for steel in industrial settings. These compounds show high efficiency at low dosages and are effective in mixed type adsorption, indicating their potential as corrosion inhibitors in challenging environments like petroleum oil wells (Sarkar et al., 2020).

Applications in Catalysis

  • Certain bis(pyrimidine)-based compounds are effective in various catalytic reactions, including Heck, Suzuki, Sonogashira-Hagihara couplings, and amination reactions. These applications demonstrate the potential utility of 4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine and its derivatives in synthetic organic chemistry (Buchmeiser et al., 2001).

Electronic Materials and Semiconductor Research

  • Studies have shown that compounds similar to 4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine can be used in the synthesis of semiconducting polymers, which are vital for applications like polymer solar cells. These polymers, incorporating electron-deficient units, demonstrate properties like improved intramolecular charge transfer, which is crucial for efficient energy conversion (Kim et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4,6-bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S4/c13-12-14-8(18-10-3-1-5-16-10)7-9(15-12)19-11-4-2-6-17-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHYCNVWVVESLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC(=NC(=N2)N)SC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280882
Record name 4,6-Bis(2-thienylthio)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine

CAS RN

339017-62-8
Record name 4,6-Bis(2-thienylthio)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Bis(2-thienylthio)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Reactant of Route 3
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Reactant of Route 5
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-Bis(thiophen-2-ylsulfanyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.